molecular formula C25H22N2O5S B2952113 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide CAS No. 902278-00-6

2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2952113
CAS RN: 902278-00-6
M. Wt: 462.52
InChI Key: CRKPFLXVNKCCOC-UHFFFAOYSA-N
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Description

2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide, also known as ESOQ or Compound 1, is a novel quinolone-based compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In bacteria and fungi, this compound has been shown to inhibit the activity of enzymes involved in cell wall synthesis and membrane function. In neurons, this compound has been shown to modulate the activity of various neurotransmitter receptors and to increase the expression of neurotrophic factors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), to inhibit cell proliferation and migration, and to decrease the expression of various oncogenes. In bacteria and fungi, this compound has been shown to disrupt cell wall integrity, to inhibit biofilm formation, and to increase membrane permeability. In neurons, this compound has been shown to increase synaptic plasticity, to enhance neurogenesis, and to improve memory and learning.

Advantages and Limitations for Lab Experiments

2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide has several advantages for lab experiments, including its relatively simple synthesis method, its broad spectrum of activity against various cell types and pathogens, and its potential for multiple applications in different fields. However, this compound also has some limitations, including its low solubility in aqueous solutions, its moderate toxicity at high concentrations, and its potential for off-target effects due to its complex structure.

Future Directions

There are several future directions for research on 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide, including the optimization of its synthesis method to improve yield and purity, the elucidation of its mechanism of action at the molecular level, the evaluation of its pharmacokinetic and pharmacodynamic properties in vivo, and the development of more potent and selective derivatives with improved therapeutic potential. Additionally, this compound could be further investigated for its potential applications in other fields, such as cardiovascular disease, inflammation, and metabolic disorders.

Synthesis Methods

The synthesis of 2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide involves a multi-step process, starting from commercially available 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The acid is treated with thionyl chloride and then reacted with 2-amino-N-phenylacetamide to yield the intermediate product. The intermediate is then treated with phenylsulfonyl chloride and triethylamine to yield this compound. The overall yield of this compound is around 30%.

Scientific Research Applications

2-(6-ethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide has been investigated for its potential applications in various fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In infectious disease research, this compound has been shown to have antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans. In neuroscience research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-2-32-19-13-14-22-21(15-19)25(29)23(33(30,31)20-11-7-4-8-12-20)16-27(22)17-24(28)26-18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKPFLXVNKCCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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